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For Immediate Release

BERLIN, Germany – November 10, 2025 – New research and compiled data consistently

demonstrate the superior antibacterial activity of finafloxacin in acidic environments, a key

characteristic that sets it apart from other fluoroquinolones. This unique property suggests a

significant therapeutic advantage in treating infections located in acidic body compartments,

such as the urinary tract, stomach, and sites of inflammation.

Finafloxacin, a novel 8-cyano-fluoroquinolone, exhibits a paradoxical increase in potency as

the pH drops, a stark contrast to the diminished activity observed with other fluoroquinolones

like ciprofloxacin, levofloxacin, and moxifloxacin in acidic conditions.[1][2] This enhanced

efficacy is attributed to its unique chemical structure, which leads to higher intracellular

accumulation and reduced efflux from bacterial cells at a low pH.[2][3]

Comparative Efficacy: A Data-Driven Overview
The superior performance of finafloxacin in acidic environments has been consistently

demonstrated across a range of clinically relevant pathogens. The following tables summarize

the Minimum Inhibitory Concentration (MIC) data from various studies, highlighting the

increased potency of finafloxacin at acidic pH compared to neutral pH, and its superiority over

other fluoroquinolones.

Table 1: Comparative in vitro activity (MIC, mg/L) of Finafloxacin and other Fluoroquinolones

at Neutral vs. Acidic pH
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0.03-

0.25
0.06 0.12
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0.03
0.008 0.015
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xacin
100 0.015-1 0.03 0.25 0.06-8 0.25 2
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Finaflox

acin
100

0.06-

0.5
0.12 0.25
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0.06
0.015 0.03

Ciproflo

xacin
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Finaflox

acin
50 0.25-4 1 2 0.06-1 0.25 0.5

Ciproflo

xacin
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Data compiled from multiple sources.[1][4]

Table 2: Efficacy against Helicobacter pylori at Neutral vs. Acidic pH
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Antibiotic pH MIC50 (µg/mL) MIC90 (µg/mL)
Susceptibility
Rate (%) (MIC
<1 µg/mL)

Finafloxacin 7.0 >16 >16 0

5.0 0.25 1 37.5

Moxifloxacin 7.0 0.25 1 2.3

5.0 0.25 1 2.3

Levofloxacin 7.0 0.5 2 Not Reported

5.0 0.5 2 Not Reported

Based on a study with 128 clinical H. pylori strains.[5][6]

The Mechanism of Action at Low pH
The enhanced activity of finafloxacin in acidic environments is a result of its unique

physicochemical properties. As a zwitterionic molecule, its charge state is influenced by the

surrounding pH.[7]
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Caption: Finafloxacin's Mechanism of Action at Acidic pH.
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In an acidic extracellular environment, finafloxacin is predominantly uncharged, allowing for

rapid diffusion across the bacterial cell membrane. Once inside the more neutral cytoplasm of

the bacterium, it becomes charged, trapping it intracellularly and leading to accumulation.[2][3]

This higher intracellular concentration results in more potent inhibition of its targets, DNA

gyrase and topoisomerase IV, ultimately leading to bacterial cell death.[2][8]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of

finafloxacin's superiority in acidic infection models.

In Vitro Susceptibility Testing: Broth Microdilution
Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent against a specific bacterium.
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Start

Prepare cation-adjusted Mueller-Hinton broth at pH 7.2-7.4 and pH 5.8-6.2

Perform serial two-fold dilutions of Finafloxacin and comparator antibiotics in 96-well plates for each pH

Prepare standardized bacterial inoculum (e.g., 0.5 McFarland)

Inoculate each well with the bacterial suspension

Incubate plates at 35°C for 16-20 hours

Determine MIC as the lowest concentration with no visible growth

End

Click to download full resolution via product page

Caption: Workflow for MIC Determination via Broth Microdilution.
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Preparation of Media: Cation-adjusted Mueller-Hinton broth is prepared at two different pH

levels: a standard neutral pH (7.2-7.4) and an acidic pH (5.8-6.2). The pH is adjusted using

appropriate buffers.

Antibiotic Dilution: Serial two-fold dilutions of finafloxacin and comparator antibiotics (e.g.,

ciprofloxacin, levofloxacin) are prepared in 96-well microtiter plates for each pH condition.

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a

turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x

10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about

5 x 10^5 CFU/mL in each well.

Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial

suspension.

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that

completely inhibits visible growth of the organism.

In Vivo Murine Infection Model (Q Fever)
This model is utilized to assess the efficacy of finafloxacin in a living organism where infection

can create acidic microenvironments.[9][10]

Animal Model: A/J mice are commonly used for their susceptibility to Coxiella burnetii.

Infection: Mice are challenged with an aerosolized dose of C. burnetii.

Treatment: Treatment is initiated at a specified time point post-infection (e.g., 24 hours).

Groups of mice receive finafloxacin (e.g., 30 mg/kg, orally, once daily), a comparator

antibiotic (e.g., doxycycline or ciprofloxacin), or a placebo.[9][10]

Monitoring: Mice are monitored daily for clinical signs of infection (e.g., weight loss, ruffled

fur, hunched posture).

Endpoint Analysis: At predetermined time points, subsets of mice from each group are

euthanized. Spleens and lungs are aseptically removed for:
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Bacterial Load Determination: Tissues are homogenized and plated on appropriate media

to determine the number of viable bacteria (CFU/g of tissue).

Histopathological Analysis: Tissues are fixed, sectioned, and stained to assess the extent

of tissue damage and inflammation.

Conclusion
The presented data and experimental findings strongly support the conclusion that

finafloxacin's unique pH-dependent activity gives it a significant advantage over other

fluoroquinolones in acidic infection models. This makes finafloxacin a promising candidate for

the treatment of infections in acidic environments, potentially leading to improved clinical

outcomes. Further clinical trials are warranted to fully realize the therapeutic potential of this

novel antibiotic.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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